2-fluoro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2-fluoro-N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O2/c18-12-7-5-11(6-8-12)16-9-13(21-23-16)10-20-17(22)14-3-1-2-4-15(14)19/h1-9H,10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOROBYSZZQXCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Spectral Comparisons
Table 1: Key Structural and Spectral Features of Analogs
Key Observations:
- Fluorine vs. Chlorine Substitution : The target compound’s 4-fluorophenylisoxazole group contrasts with the 3-chlorophenylisoxazole in compound C2 . Fluorine’s smaller size and higher electronegativity may enhance binding affinity through stronger dipole interactions compared to chlorine.
- Amide vs.
- Thiadiazole vs. Isoxazole Rings : Compound 6 in contains a thiadiazole ring, which introduces sulfur-based π-interactions absent in the target compound’s isoxazole .
Physicochemical Properties
- Solubility and Lipophilicity : The target compound’s fluorine atoms likely increase lipophilicity compared to hydroxyl-containing analogs (e.g., ’s 2-fluoro-N-[4-hydroxy...]benzamide) . This could enhance membrane permeability but reduce aqueous solubility.
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